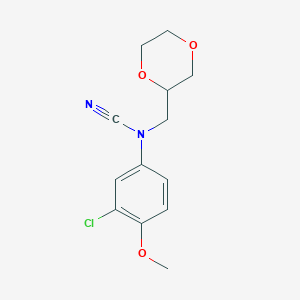![molecular formula C7H3F3IN3 B2881226 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine CAS No. 2151834-40-9](/img/structure/B2881226.png)
8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family This compound is characterized by the presence of an iodine atom at the 8th position and a trifluoromethyl group at the 6th position on the imidazo[1,5-a]pyrimidine ring
Mecanismo De Acción
Target of Action
Imidazopyridines, a class of compounds to which this compound belongs, are known to have a wide range of applications in medicinal chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Result of Action
It’s known that the conversion of imidazo[1,5-a]pyrimidine core into 3h-imidazo[4,5-b]pyridine takes place under acidic conditions, involving cleavage of c–n bond and formation of c–c bond .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine. For instance, it’s recommended to keep the compound in a dry, cool, and well-ventilated place . Also, it’s advised to avoid dust formation and ensure adequate ventilation during handling .
Métodos De Preparación
The synthesis of 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone in the presence of an iodine source and a trifluoromethylating agent. The reaction conditions often involve the use of a solvent such as ethanol or acetonitrile and a catalyst like copper iodide. The reaction mixture is usually heated to reflux for several hours to ensure complete cyclization and formation of the desired product .
Análisis De Reacciones Químicas
8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Cycloaddition Reactions: The imidazo[1,5-a]pyrimidine ring can participate in cycloaddition reactions to form fused ring systems. Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials
Comparación Con Compuestos Similares
8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine can be compared with other imidazo[1,5-a]pyrimidine derivatives, such as:
8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine: Similar structure but with a chlorine atom instead of iodine, which affects its reactivity and biological activity.
8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine:
6-(Trifluoromethyl)imidazo[1,5-a]pyridine: Lacks the iodine atom, resulting in different reactivity and biological interactions
These comparisons highlight the unique properties of this compound, particularly its potential for halogen bonding and enhanced lipophilicity due to the trifluoromethyl group.
Propiedades
IUPAC Name |
8-iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)6-13-4(11)5-12-2-1-3-14(5)6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLZMLUHUWGFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)I)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B2881144.png)
![8-{[1,1'-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2881145.png)




![N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881159.png)
![7-Oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2881160.png)


![N-(2,3-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2881163.png)
![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/new.no-structure.jpg)
![N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2881166.png)
